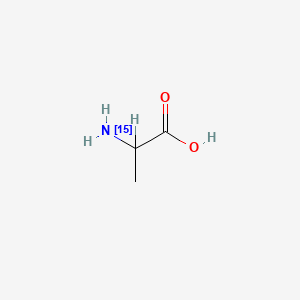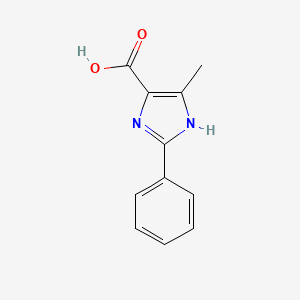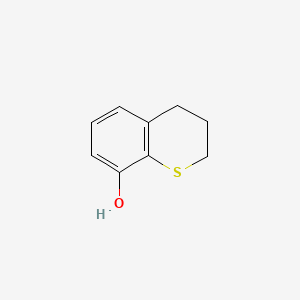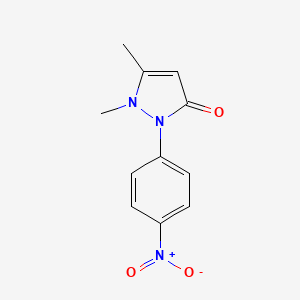
Hydroxymethylstyrene
Vue d'ensemble
Description
Hydroxymethylstyrene is an organic compound characterized by the presence of a hydroxymethyl group attached to a styrene backbone. This compound is notable for its applications in polymer chemistry and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxymethylstyrene can be synthesized through various methods. One common approach involves the hydroxymethylation of styrene using formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the addition of the hydroxymethyl group to the styrene molecule.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of carboxymethylstyrene.
Reduction: The compound can be reduced to form hydroxymethyl derivatives with different degrees of saturation.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted styrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include carboxymethylstyrene, reduced hydroxymethyl derivatives, and various substituted styrene compounds.
Applications De Recherche Scientifique
Hydroxymethylstyrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of advanced materials with specific properties.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its role in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: this compound is utilized in the production of resins, adhesives, and coatings, enhancing the performance and durability of these materials.
Mécanisme D'action
The mechanism by which hydroxymethylstyrene exerts its effects involves interactions with various molecular targets and pathways. For instance, in polymer chemistry, the hydroxymethyl group can participate in cross-linking reactions, leading to the formation of three-dimensional polymer networks. In biological systems, this compound derivatives may interact with cellular components, influencing processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Hydroxymethylstyrene can be compared with other similar compounds, such as:
Vinylbenzyl alcohol: Similar to this compound, vinylbenzyl alcohol contains a hydroxyl group attached to a styrene backbone. the position of the hydroxyl group differs, leading to variations in reactivity and applications.
Hydroxymethylacrylate: This compound also features a hydroxymethyl group but is based on an acrylate backbone. It exhibits different polymerization behavior and is used in different applications compared to this compound.
Uniqueness: this compound’s unique combination of a hydroxymethyl group and a styrene backbone imparts distinct chemical properties, making it valuable in the synthesis of specialized polymers and materials with tailored characteristics.
Propriétés
IUPAC Name |
(2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRISCOCOPGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO.C=CC1=CC=CC(=C1)CO.C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30584-69-1 | |
| Record name | Benzenemethanol, ar-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


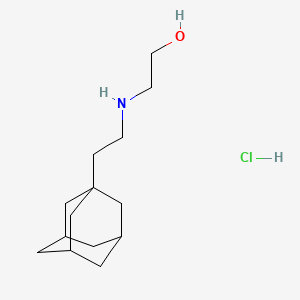



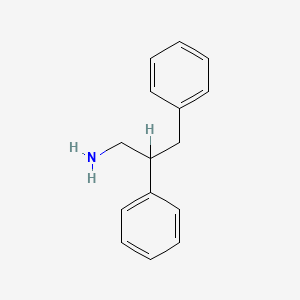
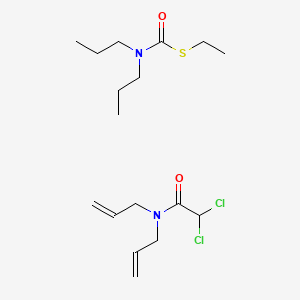
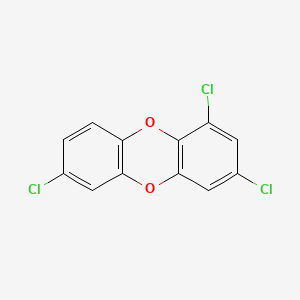
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)
